molecular formula C13H19N3O3 B14445180 1-(2-Methyl-2-hydroxypropyl)-3-methyl-5-phenylbiuret CAS No. 76267-38-4

1-(2-Methyl-2-hydroxypropyl)-3-methyl-5-phenylbiuret

Cat. No.: B14445180
CAS No.: 76267-38-4
M. Wt: 265.31 g/mol
InChI Key: LQRQZIFARSYOBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methyl-2-hydroxypropyl)-3-methyl-5-phenylbiuret is an organic compound with a complex structure that includes a biuret moiety, a phenyl group, and a hydroxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methyl-2-hydroxypropyl)-3-methyl-5-phenylbiuret typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methyl-2-hydroxypropyl isocyanate with 3-methyl-5-phenylbiuret under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methyl-2-hydroxypropyl)-3-methyl-5-phenylbiuret can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form simpler derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

1-(2-Methyl-2-hydroxypropyl)-3-methyl-5-phenylbiuret has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-2-hydroxypropyl)-3-methyl-5-phenylbiuret involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-hydroxypropyl piperazine-1-carboxylate: This compound has a similar hydroxypropyl group but differs in its overall structure and functional groups.

    2-Hydroxypropyl methacrylate: Another compound with a hydroxypropyl group, commonly used in polymer chemistry.

Uniqueness

1-(2-Methyl-2-hydroxypropyl)-3-methyl-5-phenylbiuret is unique due to its combination of a biuret moiety, a phenyl group, and a hydroxypropyl group

Properties

CAS No.

76267-38-4

Molecular Formula

C13H19N3O3

Molecular Weight

265.31 g/mol

IUPAC Name

1-carbamoyl-1-(2-hydroxy-2-methylpropyl)-3-(2-methylphenyl)urea

InChI

InChI=1S/C13H19N3O3/c1-9-6-4-5-7-10(9)15-12(18)16(11(14)17)8-13(2,3)19/h4-7,19H,8H2,1-3H3,(H2,14,17)(H,15,18)

InChI Key

LQRQZIFARSYOBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)N(CC(C)(C)O)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.